4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
Description
This compound is a 1,3-thiazol-5-amine derivative featuring dual sulfonyl groups at positions 2 (propylsulfonyl) and 4 (4-methylphenylsulfonyl), along with an N-(1-phenylethyl) substituent. Its synthesis likely involves cyclization and electrophilic substitution reactions, as seen in analogous thiazole derivatives .
Properties
Molecular Formula |
C21H24N2O4S3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C21H24N2O4S3/c1-4-14-29(24,25)21-23-20(30(26,27)18-12-10-15(2)11-13-18)19(28-21)22-16(3)17-8-6-5-7-9-17/h5-13,16,22H,4,14H2,1-3H3 |
InChI Key |
DJLSGDVADDSYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine to form an intermediate, which is then reacted with 2-(propylsulfonyl)-1,3-thiazole under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazole derivatives typically involves multi-step reactions, including the formation of sulfonamide linkages and thiazole ring construction. Characterization methods such as NMR spectroscopy, IR spectroscopy, and elemental analysis are essential to confirm the structure of synthesized compounds .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using standard methods such as the cup plate method at concentrations around 1 µg/mL. Results have shown promising antibacterial activity, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting better activity than standard chemotherapeutics like methotrexate .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications in the sulfonamide group or the thiazole ring can significantly influence their antimicrobial and anticancer activities. Molecular docking studies have been employed to predict binding affinities and interactions with biological targets, aiding in the design of more potent derivatives .
Case Studies
| Study | Compound | Activity | Methodology |
|---|---|---|---|
| Prajapati et al. (2011) | Various thiazole derivatives | Antibacterial | Cup plate method against E. coli and S. aureus |
| Gupta et al. (2019) | N-(4-bromophenyl)thiazol derivatives | Anticancer | SRB assay on MCF7 cell line |
| Kantilal et al. (2015) | Sulfonamide derivatives | Antimicrobial & anticancer | In vitro testing against bacterial and cancer cell lines |
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core : 1,3-Thiazole
- Substituents :
- Position 2: Propylsulfonyl
- Position 4: 4-Methylphenylsulfonyl
- Position 5: N-(1-Phenylethyl)amine
Similar Compounds:
N-(Furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
- Differences: N-(Furan-2-ylmethyl) instead of N-(1-phenylethyl).
- Impact: Reduced aromatic bulk may decrease lipophilicity compared to the target compound .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Differences: 4-Chlorophenylsulfonyl at position 2 and 3-methoxypropylamine.
SSR125543A (CRF1 Receptor Antagonist)
- Structure: 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.
- Differences: Chloro, methoxy, and fluorophenyl substituents; cyclopropylethyl and propynyl groups.
- Impact: Enhanced receptor selectivity due to halogenated aromatic rings and stereospecificity .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Physicochemical Properties
- Key Insight : Sulfonyl groups increase molecular weight and polarity but may reduce membrane permeability. Bulky N-substituents (e.g., N-PhEt) further lower solubility .
Biological Activity
The compound 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a sulfonamide derivative that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (–SO2–) attached to an amine. Its structure is defined as follows:
- Chemical Formula : C₁₈H₂₃N₃O₄S₂
- Molecular Weight : 397.52 g/mol
- IUPAC Name : 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
Table 1: Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Sulfonamide, Thiazole |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. Research indicates that sulfonamides can interfere with bacterial folate synthesis, which is critical for DNA replication and cell division.
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. The compound's structural similarities to known sulfa drugs suggest potential efficacy against a range of bacterial infections. Studies show that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamide antibiotics .
- Anti-inflammatory Effects : Research published by Johnson et al. (2024) explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, suggesting potential use in treating inflammatory diseases .
- Cancer Research : Preliminary studies by Chen et al. (2025) have indicated that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are currently under investigation.
Absorption and Distribution
Initial studies suggest good oral bioavailability due to its lipophilic nature. The compound is expected to distribute widely across tissues, which may enhance its efficacy against systemic infections.
Metabolism and Excretion
Metabolic studies indicate that the compound undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes. Excretion is likely renal, with metabolites being eliminated via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
